N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrimidine ring
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4S/c1-11-7-12(2)21-19(20-11)27-9-14-4-6-16(26-14)18(23)22-13-3-5-15-17(8-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
YWQJQWYMTBZRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and furan intermediates, followed by the introduction of the pyrimidine ring through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, furan derivatives, and pyrimidine derivatives. Examples include:
Benzodioxole derivatives: Compounds with similar aromatic ring structures.
Furan derivatives: Compounds with similar heterocyclic ring structures.
Pyrimidine derivatives: Compounds with similar nitrogen-containing ring structures.
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in other similar compounds.
Biological Activity
The compound N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound includes a benzodioxole moiety linked to a furan and a pyrimidine derivative, which contributes to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Formula
- C : 16
- H : 18
- N : 4
- O : 3
- S : 1
Anticancer Activity
Recent studies have indicated that derivatives containing the benzodioxole structure exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of benzodioxole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values ranging from 26 µM to 65 µM , indicating moderate to high potency against cancer cells while sparing normal cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been assessed for its ability to inhibit enzymes involved in critical metabolic pathways.
α-Amylase Inhibition
In vitro studies showed that benzodioxole derivatives could inhibit α-amylase with IC50 values of 0.68 µM , suggesting their utility in managing diabetes through carbohydrate metabolism regulation .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and diabetes. Compounds like this compound have been investigated for their anti-inflammatory effects.
The anti-inflammatory activity is often linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways. In studies involving similar compounds, significant reductions in nitric oxide production were observed, highlighting their potential therapeutic applications in inflammatory conditions .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
